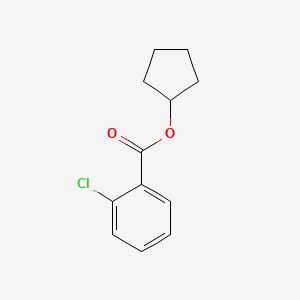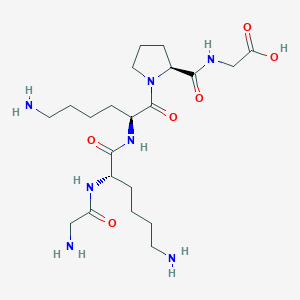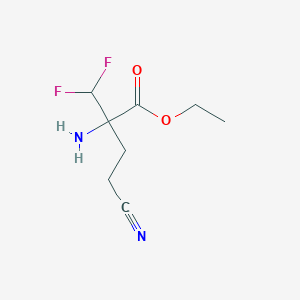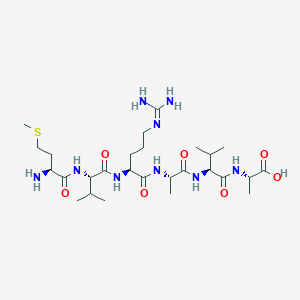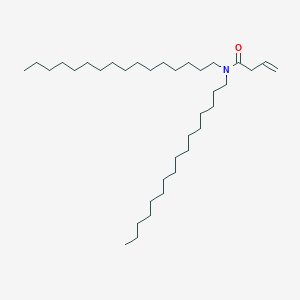
N,N-Dihexadecylbut-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dihexadecylbut-3-enamide: is a chemical compound known for its unique structure and properties It is an amide derivative with a long hydrocarbon chain, which contributes to its hydrophobic nature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexadecylbut-3-enamide typically involves the reaction of hexadecylamine with but-3-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexadecylamine+But-3-enoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dihexadecylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the but-3-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N,N-Dihexadecylbut-3-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: Used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N-Dihexadecylbut-3-enamide involves its interaction with lipid bilayers and proteins. The long hydrocarbon chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
N,N-Dioctadecylbut-3-enamide: Similar structure but with longer hydrocarbon chains.
N,N-Dihexadecylbutanamide: Lacks the double bond in the but-3-enamide moiety.
Uniqueness: N,N-Dihexadecylbut-3-enamide is unique due to its specific combination of a long hydrocarbon chain and a reactive double bond, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.
Propriétés
Numéro CAS |
631912-81-7 |
|---|---|
Formule moléculaire |
C36H71NO |
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
N,N-dihexadecylbut-3-enamide |
InChI |
InChI=1S/C36H71NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-37(36(38)33-6-3)35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-35H2,1-2H3 |
Clé InChI |
UKOWASVOJSVGHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


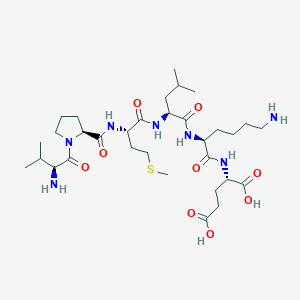
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
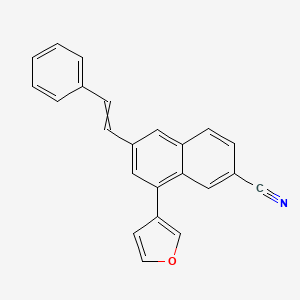
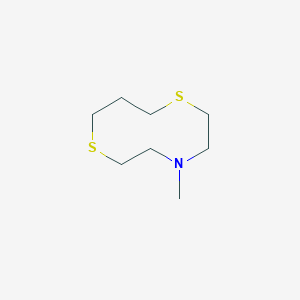

boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
